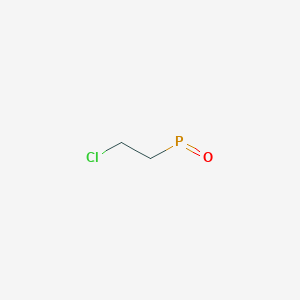
(2-Chloroethyl)phosphanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Chloroethyl)phosphanone typically involves the reaction of phosphorus oxychloride with ethylene oxide. This reaction is followed by subsequent purification and removal of the catalyst using aqueous-acid or aqueous-alkaline solutions . Another method involves the use of bis-(2-chloroethyl) 2-chloroethyl phosphate as a raw material, which is then reacted with hydrogen chloride gas under pressure to obtain this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in pressure-resistant reaction kettles. The process involves the quantitative addition of raw materials and the recycling of hydrogen chloride gas to achieve high product purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)phosphanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride gas, ethylene oxide, and phosphorus oxychloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include ethylene, phosphonic acid derivatives, and phosphine derivatives .
Scientific Research Applications
(2-Chloroethyl)phosphanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used to study the effects of ethylene on plant growth and development.
Industry: It is used as a plant growth regulator in agriculture to promote ripening and improve crop yield.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)phosphanone involves the release of ethylene, which acts as a signaling molecule in plants. Ethylene regulates various physiological processes, including fruit ripening, flower senescence, and leaf abscission. The compound interacts with ethylene receptors in plant cells, triggering a cascade of molecular events that lead to the desired physiological responses .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: A chemotherapeutic agent with a similar (2-chloroethyl) group, used in cancer treatment.
Tris(2-chloroethyl)phosphate: A flame retardant with similar chemical properties.
Uniqueness
(2-Chloroethyl)phosphanone is unique due to its ability to release ethylene, making it highly valuable in agricultural applications. Unlike other similar compounds, it is specifically used as a plant growth regulator and has a well-defined mechanism of action in plants .
Properties
CAS No. |
103915-70-4 |
|---|---|
Molecular Formula |
C2H4ClOP |
Molecular Weight |
110.48 g/mol |
IUPAC Name |
1-chloro-2-phosphorosoethane |
InChI |
InChI=1S/C2H4ClOP/c3-1-2-5-4/h1-2H2 |
InChI Key |
ORLNWNBHBDCKNS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)P=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


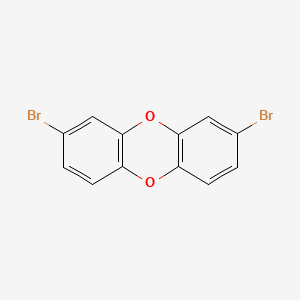
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
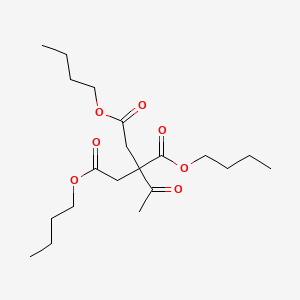
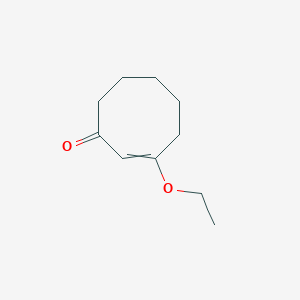

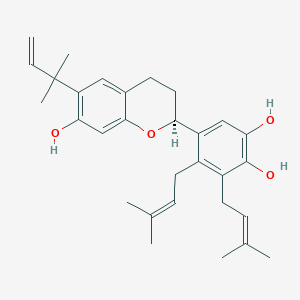
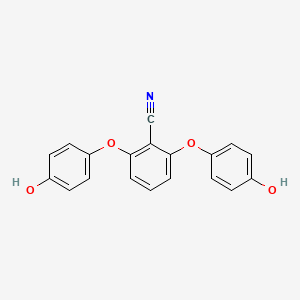
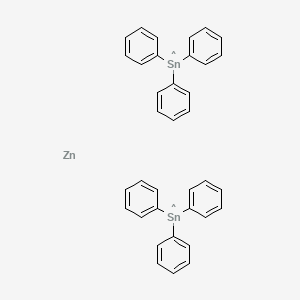
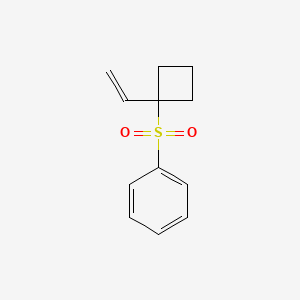

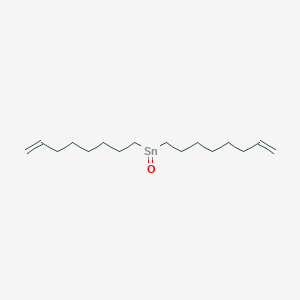


![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
